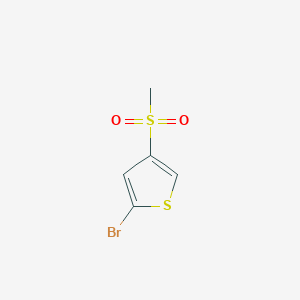

2-Bromo-4-(methylsulfonyl)thiophene

Description

2-Bromo-4-(methylsulfonyl)thiophene is a brominated thiophene derivative featuring a methylsulfonyl (–SO₂CH₃) substituent at the 4-position of the heterocyclic ring. Thiophenes are sulfur-containing aromatic compounds widely used in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and metabolic stability .

Properties

Molecular Formula |

C5H5BrO2S2 |

|---|---|

Molecular Weight |

241.1 g/mol |

IUPAC Name |

2-bromo-4-methylsulfonylthiophene |

InChI |

InChI=1S/C5H5BrO2S2/c1-10(7,8)4-2-5(6)9-3-4/h2-3H,1H3 |

InChI Key |

UBSNLAABOMSEAU-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CSC(=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key structural analogs differ in substituent type and position, influencing reactivity, solubility, and biological activity:

Key Observations :

Pharmacological Activities

COX-2 Inhibition

DUP-697, a structurally complex analog, is a potent COX-2 inhibitor (IC₅₀ < 0.1 μM) due to its trifluoromethyl and methylsulfonyl groups, which stabilize interactions with the enzyme’s active site . While this compound lacks a phenyl ring substitution, its methylsulfonyl group may still facilitate COX-2 binding, though potency is likely lower.

Antimicrobial Activity

Thiophene derivatives with bromine and sulfonyl groups exhibit broad-spectrum antimicrobial activity. For example, N-(4-Bromophenyl)-2-(2-thienyl)acetamide derivatives show antimycobacterial activity (MIC₉₀ = 12.5–25 μg/mL) . The bromine atom in this compound may enhance membrane permeability, while the sulfonyl group could disrupt bacterial enzymes.

Physicochemical Properties

Q & A

Basic: What are the most effective synthetic routes for preparing 2-Bromo-4-(methylsulfonyl)thiophene, and what reaction conditions optimize yield?

Methodological Answer:

The synthesis of this compound typically involves halogenation and sulfonylation of thiophene precursors. Key routes include:

- Direct Bromination : Thiophene derivatives can be brominated at the 2-position using electrophilic brominating agents like (N-bromosuccinimide) under controlled conditions (e.g., , 0–5°C) to avoid over-bromination .

- Sulfonylation : Post-bromination, the methylsulfonyl group is introduced via oxidation of a methylthio intermediate using oxidizing agents like in acetic acid or (meta-chloroperbenzoic acid) .

Optimization : Yield improvements (≥70%) are achieved by maintaining anhydrous conditions during sulfonylation and using catalytic to enhance regioselectivity.

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR confirm substitution patterns. The methylsulfonyl group exhibits distinct deshielding effects (e.g., for ) .

- Mass Spectrometry (HRMS) : Validates molecular weight (, expected ) and isotopic patterns for bromine .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly for bromine and sulfonyl group positioning .

- HPLC-PDA : Ensures purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Advanced: How does the methylsulfonyl substituent influence the electronic properties and reactivity of the thiophene ring in cross-coupling reactions?

Methodological Answer:

The methylsulfonyl group is a strong electron-withdrawing group (EWG), which:

- Activates the Thiophene Ring : Enhances electrophilicity at the 5-position, facilitating Suzuki-Miyaura couplings with aryl boronic acids (e.g., Pd(PPh), KCO, DMF/HO, 80°C) .

- Stabilizes Intermediates : In Heck reactions, the EWG stabilizes Pd intermediates, enabling β-arylation at room temperature (e.g., with 4-iodotoluene, 52% yield) .

- Reduces Side Reactions : Electron deficiency minimizes homocoupling, a common issue in Pd-catalyzed reactions .

Advanced: What strategies are employed to resolve contradictions in reported biological activities of thiophene derivatives with sulfonyl groups?

Methodological Answer:

Discrepancies in biological data (e.g., COX-2 inhibition vs. cytotoxicity) are addressed via:

- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., comparing methylsulfonyl vs. sulfonamide groups) to isolate pharmacophoric features .

- Metabolic Stability Assays : Incubation with liver microsomes identifies degradation pathways (e.g., sulfonyl group oxidation) that reduce in vivo efficacy .

- Computational Docking : Molecular dynamics simulations (e.g., using AutoDock Vina) clarify interactions with target proteins, resolving false positives from assay artifacts .

Advanced: How can computational modeling predict the regioselectivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Density Functional Theory (e.g., B3LYP/6-31G*) predicts charge distribution, identifying the 5-position as the most electrophilic site due to the sulfonyl group’s inductive effect .

- Transition State Analysis : IRC (Intrinsic Reaction Coordinate) calculations map energy barriers for SNAr (nucleophilic aromatic substitution) pathways, favoring para-substitution relative to bromine .

- Solvent Effects : COSMO-RS simulations model solvent polarity (e.g., DMSO vs. THF), showing polar aprotic solvents accelerate substitution by stabilizing zwitterionic intermediates .

Basic: What are the key solubility and stability considerations when handling this compound in experimental settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.